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For Researchers, Scientists, and Drug Development Professionals

Introduction
T338C Src-IN-1 is a key chemical probe in the study of Src family kinases, a group of non-

receptor tyrosine kinases that play critical roles in regulating a multitude of cellular processes,

including proliferation, differentiation, survival, and migration. Dysregulation of Src kinase

activity is frequently implicated in the development and progression of various cancers. This

technical guide provides a comprehensive overview of the selectivity profile of T338C Src-IN-1,

a covalent inhibitor designed to target a synthetically introduced cysteine residue in the ATP-

binding pocket of the Src kinase (T338C). This engineered system allows for highly specific

inhibition, making T338C Src-IN-1 an invaluable tool for dissecting the specific roles of Src in

complex biological systems.

Selectivity Profile of T338C Src-IN-1
The defining characteristic of T338C Src-IN-1 is its high potency and selectivity for the

engineered T338C mutant of Src kinase over its wild-type counterpart and a broad panel of

other kinases. This selectivity is achieved through a chemical genetics strategy, where the

inhibitor forms a covalent bond with the engineered cysteine, a residue not typically present in

the active site of wild-type kinases.
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The inhibitory activity of T338C Src-IN-1 was assessed against the mutant T338C c-Src and

wild-type (WT) c-Src. The half-maximal inhibitory concentration (IC50) values demonstrate a

significant preference for the mutant kinase.

Kinase Target IC50 (nM)
Fold Selectivity
(WT/T338C)

T338C c-Src 111 10

WT c-Src >1000

Data sourced from Garske AL, et al. PNAS 2011.

Kinome-Wide Selectivity Screen
To further characterize its specificity, T338C Src-IN-1 was screened against a large panel of

human kinases. The results from a competitive binding assay, which measures the

displacement of a broad-spectrum kinase inhibitor from the ATP-binding site, underscore the

remarkable selectivity of this compound. The data is presented as the percentage of remaining

kinase activity at a given inhibitor concentration.
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Kinase Percent of Control (%) @ 1 µM

T338C c-Src <1

ABL1 98

AKT1 100

AURKA 97

CDK2 99

EGFR 95

FYN 96

LCK 94

MET 98

p38α (MAPK14) 100

VEGFR2 (KDR) 99

This table represents a subset of the kinases screened and highlights the high selectivity. For a

complete list, refer to the supplementary information of the source publication.

Experimental Protocols
The following sections detail the methodologies employed to determine the selectivity profile of

T338C Src-IN-1.

Biochemical Kinase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a kinase.

Materials:

Purified recombinant T338C c-Src and WT c-Src kinases

Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
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ATP (Adenosine triphosphate)

T338C Src-IN-1 (or other test compounds)

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Brij-35)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

384-well plates

Procedure:

Prepare serial dilutions of T338C Src-IN-1 in the assay buffer.

In a 384-well plate, add the kinase solution (T338C c-Src or WT c-Src) to each well.

Add the diluted T338C Src-IN-1 or vehicle control to the appropriate wells.

Incubate the kinase and inhibitor mixture for a pre-determined time (e.g., 30 minutes) at

room temperature to allow for covalent bond formation.

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

Terminate the reaction and measure the amount of ADP produced using a luminescence-

based detection reagent according to the manufacturer's protocol.

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration

and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KinomeScan™ Selectivity Profiling (Competitive Binding
Assay)
This method assesses the ability of a test compound to compete with a proprietary,

immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.
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Principle: Kinases are tagged with DNA, and the test compound is mixed with the kinase and

the immobilized inhibitor. The amount of kinase bound to the solid support is quantified using

quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger

competition by the test compound.

Procedure (Generalized):

A solution of T338C Src-IN-1 at a fixed concentration (e.g., 1 µM) is prepared.

The inhibitor solution is incubated with a panel of over 300 recombinant human kinases,

each fused to a unique DNA tag.

The kinase-inhibitor mixtures are then applied to a solid support functionalized with an

immobilized, non-selective kinase inhibitor.

After an equilibration period, unbound kinases are washed away.

The amount of each kinase remaining bound to the solid support is quantified by qPCR using

primers specific for each DNA tag.

The results are expressed as a percentage of the signal obtained in the absence of the test

compound (vehicle control). A low percentage indicates significant binding of the test

compound to the kinase.

Visualizations
Signaling Pathway Context
The following diagram illustrates the central role of Src kinase in cellular signaling, a pathway

that can be specifically dissected using the T338C Src-IN-1 probe.
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Caption: Simplified overview of major signaling pathways regulated by Src kinase.

Experimental Workflow for Selectivity Profiling
The diagram below outlines the key steps in determining the kinase selectivity profile of an

inhibitor like T338C Src-IN-1.
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Caption: Workflow for determining inhibitor selectivity.

Conclusion
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T338C Src-IN-1 stands out as a highly potent and exceptionally selective inhibitor of the

engineered T338C Src kinase. Its utility lies in the ability to specifically probe the function of Src

in cellular contexts without the confounding off-target effects common to many traditional

kinase inhibitors. The data and protocols presented in this guide provide a foundational

understanding for researchers aiming to leverage this powerful chemical genetic tool in their

investigations of Src kinase biology and its role in disease.

To cite this document: BenchChem. [T338C Src-IN-1: A Technical Guide to its Selectivity
Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560104#t338c-src-in-1-inhibitor-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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